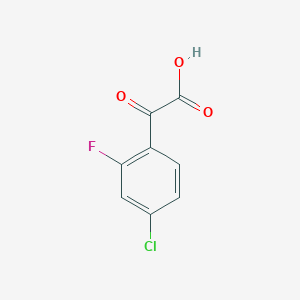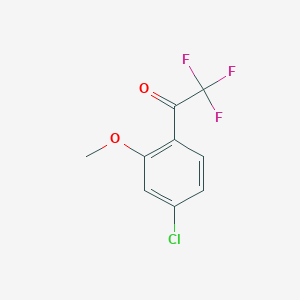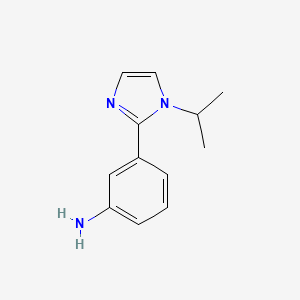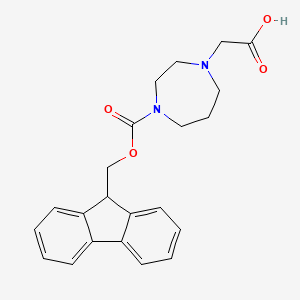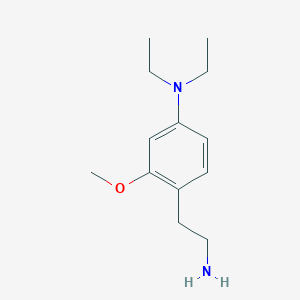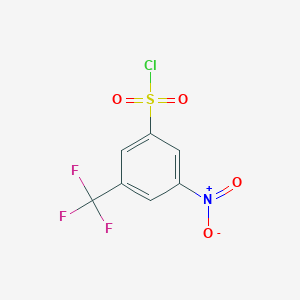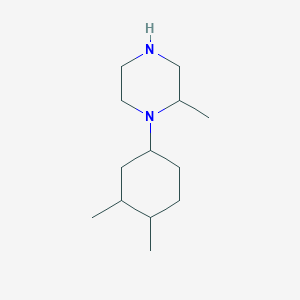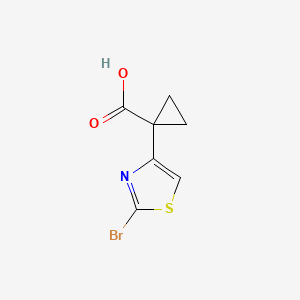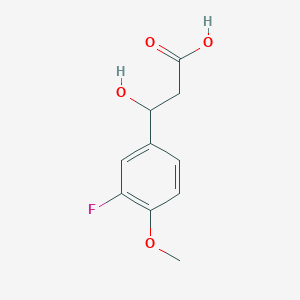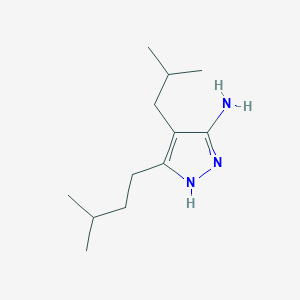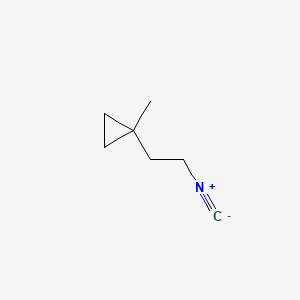
1-(2-Isocyanoethyl)-1-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isocyanoethyl)-1-methylcyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Isocyanoethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the dehydration of formamides to produce isocyanides. For instance, the dehydration of N-phenethylformamide can yield (2-isocyanoethyl)benzene under micellar conditions at room temperature . Another method involves the use of elemental sulfur and amines to convert isocyanides to isothiocyanates under moderate heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of benign solvents and sustainable catalytic reactions is emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
1-(2-Isocyanoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The isocyanide group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, amines, and various catalysts such as yttrium(III) for ring-opening reactions . Conditions typically involve moderate heating and the use of benign solvents to ensure high efficiency and yield .
Major Products Formed
Major products formed from these reactions include polycyclic spiroindolines and other nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science .
科学的研究の応用
1-(2-Isocyanoethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: It is used in the synthesis of polycyclic spiroindolines and other complex heterocycles.
Biology: The compound’s derivatives have potential biological activities, including cytotoxic properties.
Industry: The compound is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of 1-(2-Isocyanoethyl)-1-methylcyclopropane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
類似化合物との比較
Similar Compounds
3-(2-Isocyanoethyl)indoles: These compounds share the isocyanoethyl group and are used in similar synthetic applications.
Isocyanates: Compounds like RNCO undergo similar reactions and have comparable industrial applications.
Uniqueness
1-(2-Isocyanoethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other isocyanides and isocyanates. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
特性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
1-(2-isocyanoethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C7H11N/c1-7(3-4-7)5-6-8-2/h3-6H2,1H3 |
InChIキー |
MRURJHTZJCYJMX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)CC[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


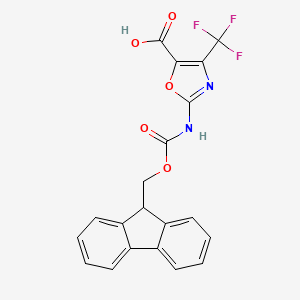
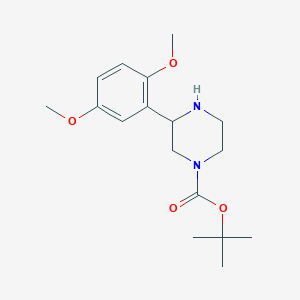
![1-[(Tert-butoxy)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B13538005.png)
